molecular formula C15H24N2O3 B5119586 3-[1-(2-butynoyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide

3-[1-(2-butynoyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide

Cat. No. B5119586
M. Wt: 280.36 g/mol
InChI Key: OGEYJQMARXZGIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(2-butynoyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide, also known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPP is a small molecule that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

3-[1-(2-butynoyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide works by inhibiting the activity of an enzyme called fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, 3-[1-(2-butynoyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide increases the levels of endocannabinoids, which can have various physiological effects, including reducing inflammation, pain, and anxiety.
Biochemical and Physiological Effects:
3-[1-(2-butynoyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide has been shown to have various biochemical and physiological effects, including reducing inflammation, pain, and anxiety. 3-[1-(2-butynoyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide has also been shown to have neuroprotective effects and can alleviate symptoms of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 3-[1-(2-butynoyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[1-(2-butynoyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide in lab experiments is its specificity for FAAH inhibition, which can lead to more targeted and precise results. However, one of the limitations of using 3-[1-(2-butynoyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide is its low solubility, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for 3-[1-(2-butynoyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide research, including exploring its potential as a therapeutic agent for various diseases, investigating its effects on the immune system, and developing more efficient synthesis methods to increase its availability for research purposes.
Conclusion:
In conclusion, 3-[1-(2-butynoyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. 3-[1-(2-butynoyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. 3-[1-(2-butynoyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide has shown promising results in various research areas, including neuroscience, cancer research, and drug discovery. Further research is needed to explore its full potential and develop more efficient synthesis methods to increase its availability for research purposes.

Synthesis Methods

3-[1-(2-butynoyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide can be synthesized using different methods, including the reaction of 4-piperidone hydrochloride with butynoic acid and 2-methoxyethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The product is then purified using column chromatography to obtain the pure 3-[1-(2-butynoyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide compound.

Scientific Research Applications

3-[1-(2-butynoyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-[1-(2-butynoyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide has been shown to have neuroprotective effects and can alleviate symptoms of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 3-[1-(2-butynoyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. 3-[1-(2-butynoyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide has also been studied as a potential drug candidate for the treatment of various diseases, including hypertension, inflammation, and pain.

properties

IUPAC Name

3-(1-but-2-ynoylpiperidin-4-yl)-N-(2-methoxyethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-3-4-15(19)17-10-7-13(8-11-17)5-6-14(18)16-9-12-20-2/h13H,5-12H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEYJQMARXZGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N1CCC(CC1)CCC(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-but-2-ynoylpiperidin-4-yl)-N-(2-methoxyethyl)propanamide

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